molecular formula C20H18N4O2 B5793588 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol

3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol

Cat. No. B5793588
M. Wt: 346.4 g/mol
InChI Key: JKMSKMGSBVNHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.

Mechanism of Action

3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and play a role in a variety of physiological processes, including pain sensation, appetite, mood, and immune function. When 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol binds to these receptors, it can activate signaling pathways that lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol can produce a range of biochemical and physiological effects, including altered pain perception, changes in appetite and metabolism, and modulation of immune function. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors, which are located in various tissues and organs throughout the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise control over the effects of the compound. However, one limitation of using synthetic cannabinoids like 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol is the lack of information on their long-term safety and potential side effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency, which could lead to more precise control over the effects of these compounds. Another area of interest is the investigation of the therapeutic potential of synthetic cannabinoids for a range of medical conditions, including pain, inflammation, and neurological disorders. Finally, further research is needed to understand the long-term safety and potential risks associated with the use of these compounds.

Synthesis Methods

3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol can be synthesized using a variety of methods, including the condensation of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4,4'-bipyrazole-3,3'-dicarboxylic acid, followed by reduction and methoxylation. Other methods include the use of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole and 4,4'-bipyrazole-3,3'-dicarboxylic acid as starting materials in a one-pot reaction.

Scientific Research Applications

3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate the potential therapeutic applications of these compounds. Studies have shown that 3-methoxy-2-methyl-6-(1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)phenol has high affinity for the cannabinoid receptors CB1 and CB2, and can produce effects similar to those of THC, the primary psychoactive component of cannabis.

properties

IUPAC Name

3-methoxy-2-methyl-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-18(26-2)9-8-16(20(13)25)19-17(11-21-23-19)14-10-22-24(12-14)15-6-4-3-5-7-15/h3-12,25H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMSKMGSBVNHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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